Cas no 389072-45-1 (2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide)
2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide
- F0417-1398
- 389072-45-1
- Oprea1_226803
- AKOS024577149
- SR-01000006013-1
- N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- 2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- F0509-0873
- SR-01000006013
- N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
-
- Inchi: 1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21)
- InChI Key: UDBIXTJRPCDSJD-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NC(COC2C=CC=CC=2)=O)S1)CC(NC1=NC=CS1)=O
Computed Properties
- Exact Mass: 407.01805281g/mol
- Monoisotopic Mass: 407.01805281g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 188Ų
2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0509-0873-2μmol |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-5μmol |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-10μmol |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-20μmol |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-1mg |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-2mg |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-3mg |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-4mg |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-5mg |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0509-0873-10mg |
2-phenoxy-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
389072-45-1 | 90%+ | 10mg |
$79.0 | 2023-07-06 |
2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide
Comprehensive Analysis of 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 389072-45-1)
The compound 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 389072-45-1) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and agrochemical research. With its unique combination of phenoxy, thiadiazole, and thiazole moieties, this compound exhibits potential applications in drug discovery and crop protection. Researchers are particularly interested in its sulfanyl linkage, which may contribute to its bioactivity and stability under various conditions.
In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for more efficient pharmaceuticals and agrochemicals. The 1,3,4-thiadiazole core of this molecule is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. Meanwhile, the thiazole ring is a key scaffold in many FDA-approved drugs, highlighting the therapeutic potential of this compound. Users searching for "thiadiazole derivatives" or "thiazole-based agrochemicals" will find this molecule highly relevant to their interests.
The synthesis of 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide involves multi-step organic reactions, including amide coupling and sulfanylation. Its carbamoylmethyl group plays a critical role in enhancing solubility and bioavailability, making it a promising candidate for further development. Given the growing interest in green chemistry, researchers are also exploring eco-friendly synthesis routes for this compound to minimize environmental impact.
From an industrial perspective, the compound's potential applications extend to crop protection and pest management. Its structural features suggest it could act as a plant growth regulator or herbicide, addressing the global challenge of sustainable agriculture. Searches for "novel agrochemical compounds" or "eco-friendly pesticides" often lead to discussions about molecules like this, which balance efficacy and environmental safety.
In the pharmaceutical realm, 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide is being studied for its potential as a kinase inhibitor or anti-cancer agent. The phenoxyacetamide moiety is particularly noteworthy, as similar structures have shown activity against various cancer cell lines. This aligns with the increasing public interest in "targeted cancer therapies" and "small molecule inhibitors," making the compound a topic of high relevance in oncology research.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the purity and structural integrity of the molecule, which is crucial for both research and industrial applications. The compound's CAS No. 389072-45-1 serves as a unique identifier, facilitating accurate literature searches and regulatory compliance.
As the scientific community continues to explore multi-functional heterocycles, 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide stands out as a versatile scaffold. Its combination of bioactive fragments offers numerous opportunities for structural optimization, whether for enhancing drug-like properties or improving agrochemical performance. This aligns with the trending search queries like "structure-activity relationship studies" and "molecular design in drug discovery."
In conclusion, 2-phenoxy-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 389072-45-1) represents a compelling area of research at the intersection of chemistry, biology, and materials science. Its potential applications in pharmaceuticals and agrochemicals, coupled with its unique structural features, make it a molecule worth watching in the coming years. For researchers and industry professionals, understanding this compound's properties and synthesis is key to unlocking its full potential.
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